Glucoerucin (potassium)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glucoerucin (potassium) can be synthesized through the enzymatic hydrolysis of glucosinolates present in cruciferous plants . The process involves the use of specific enzymes such as myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates, nitriles, and other compounds .
Industrial Production Methods
Industrial production of glucoerucin (potassium) involves the extraction and purification of glucosinolates from plant sources. One method includes the use of macroporous crosslinked copolymer adsorbents like poly(glycidyl methacrylate) (PGMA) and its amine-modified derivatives to purify glucoerucin from crude plant extracts . This method ensures high purity and recovery rates.
Chemical Reactions Analysis
Types of Reactions
Glucoerucin (potassium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfur compounds.
Scientific Research Applications
Glucoerucin (potassium) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of glucosinolates.
Biology: Research indicates its role in regulating inflammation, stress response, and phase I metabolism.
Medicine: It has shown potential in the treatment of diabetic neuropathic pain and cardiovascular diseases due to its antioxidant and anti-inflammatory properties
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Glucoerucin (potassium) exerts its effects through the modulation of various molecular targets and pathways:
Antioxidant Activity: It decomposes hydrogen peroxide and alkyl hydroperoxides, reducing oxidative stress.
Anti-inflammatory Effects: It regulates inflammation by modulating the expression of inflammatory cytokines.
Pain Relief: It activates Kv7 potassium channels and releases hydrogen sulfide (H₂S), which contributes to its pain-relieving effects.
Cardioprotection: It modulates mitochondrial KATP channels, reducing calcium entry and preserving mitochondrial integrity.
Comparison with Similar Compounds
Glucoerucin (potassium) is unique among glucosinolates due to its specific molecular structure and biological activities. Similar compounds include:
Glucoraphanin: Another glucosinolate found in broccoli, known for its potent anticancer properties.
Glucobrassicin: Found in cruciferous vegetables, it is known for its role in detoxification processes.
Sinigrin: Present in mustard seeds, it has antimicrobial and anticancer properties.
Glucoerucin (potassium) stands out due to its dual antioxidant and anti-inflammatory activities, making it a valuable compound in both scientific research and industrial applications .
Properties
Molecular Formula |
C12H22KNO9S3 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
potassium;[(Z)-[5-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
InChI |
InChI=1S/C12H23NO9S3.K/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12;/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+;/m1./s1 |
InChI Key |
CFTVNYXGWYKWFH-SNPNTKKDSA-M |
Isomeric SMILES |
CSCCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CSCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
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